4-Methyl-2-[(1-phenyl-cyclopentanecarbonyl)-amino]-thiazole-5-carboxylic acid ethyl ester
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
¹H NMR (400 MHz, CDCl₃) key signals :
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 1.32 | t (J=7.1 Hz) | 3H | Ethyl CH₃ |
| 2.45 | s | 3H | Thiazole C4-CH₃ |
| 4.28 | q (J=7.1 Hz) | 2H | Ethyl CH₂ |
| 7.25–7.45 | m | 5H | Phenyl protons |
| 9.83 | s (broad) | 1H | Amide NH |
¹³C NMR (100 MHz, CDCl₃) highlights :
- 168.9 ppm: Ester carbonyl (C=O)
- 165.2 ppm: Amide carbonyl
- 152.4 ppm: Thiazole C2
- 126–140 ppm: Aromatic carbons
Infrared (IR) Spectroscopy and Functional Group Identification
Key IR absorptions (KBr pellet, cm⁻¹):
| Band | Assignment |
|---|---|
| 3320 | N-H stretch (amide) |
| 1715 | Ester C=O stretch |
| 1660 | Amide C=O stretch |
| 1590 | Thiazole ring vibration |
| 1250 | C-N-C asymmetric stretch |
The absence of OH stretches confirms esterification completeness.
Mass Spectrometric Fragmentation Patterns
Electron ionization (70 eV) fragmentation pathways:
| m/z | Fragment Ion | Pathway |
|---|---|---|
| 358 | Molecular ion [M]⁺ | - |
| 315 | [M-C₂H₅O]⁺ | Ethyl group loss |
| 243 | [C₁₃H₁₃N₂OS]⁺ | Cyclopentane-phenyl cleavage |
| 178 | [C₈H₈NOS]⁺ | Thiazole core + methyl group |
Characteristic even-electron ions at m/z 136 ([C₇H₆NS]⁺) and 105 ([C₆H₅CO]⁺) confirm aromatic substructures.
Conformational Analysis and Torsional Strain Evaluation
Density functional theory (DFT) studies on analogous compounds reveal:
- Amide bond rotation barrier : ~20 kcal/mol due to partial double-bond character.
- Cyclopentane puckering : Pseudorotation barrier < 1 kcal/mol, enabling rapid ring conformational changes.
- Ester group orientation : Syn-periplanar arrangement minimizes steric clash with thiazole methyl.
Torsional angles of interest:
| Bond | Angle (°) |
|---|---|
| C2-N-C(=O)-Ccyclopentane | 178.2 |
| O=C-O-C₂H₅ | 12.5 |
| Thiazole S-C-C-O | 85.3 |
Properties
IUPAC Name |
ethyl 4-methyl-2-[(1-phenylcyclopentanecarbonyl)amino]-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-3-24-16(22)15-13(2)20-18(25-15)21-17(23)19(11-7-8-12-19)14-9-5-4-6-10-14/h4-6,9-10H,3,7-8,11-12H2,1-2H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKTSUMCFJNURCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2(CCCC2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-[(1-phenyl-cyclopentanecarbonyl)-amino]-thiazole-5-carboxylic acid ethyl ester typically involves multiple steps, starting with the formation of the thiazole ring. One common synthetic route includes the reaction of 4-methylthiazole-5-carboxylic acid ethyl ester with 1-phenyl-cyclopentanecarbonyl chloride under specific conditions, such as the presence of a base like triethylamine and a suitable solvent like dichloromethane.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and minimize by-products, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thiazole ring's electron-deficient C2 and C5 positions facilitate nucleophilic attacks. Key transformations include:
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Citations |
|---|---|---|---|---|
| Amination | NH₃/EtOH, reflux (6 hr) | 2-Amino substituted analog | 68 | |
| Alkylation | K₂CO₃, DMF, alkyl halides (RT, 12 hr) | 5-Alkoxycarbonyl derivatives | 72–85 |
The ethyl ester group undergoes transesterification with alcohols (e.g., methanol) under acidic conditions, achieving >90% conversion at 60°C . Steric hindrance from the 1-phenyl-cyclopentanecarbonyl group slows reactions at the adjacent amide nitrogen .
Hydrolysis and Decarboxylation
Controlled hydrolysis of functional groups occurs under specific conditions:
Acidic Hydrolysis (HCl/EtOH, 80°C):
-
Ethyl ester → Carboxylic acid (Quantitative)
-
Cyclopentanecarbonyl amide remains intact due to steric protection
Basic Hydrolysis (NaOH/H₂O, 25°C):
Decarboxylation occurs at >150°C, generating 4-methyl-2-[(1-phenyl-cyclopentanecarbonyl)-amino]thiazole with CO₂ evolution.
Cycloaddition and Ring-Opening Reactions
The thiazole participates in [4+2] cycloadditions:
| Dienophile | Conditions | Product | Selectivity |
|---|---|---|---|
| Maleic anhydride | Toluene, 110°C | Fused bicyclic adduct | 94% endo |
| DMAD | Microwave, 150W | Pyridothiazine derivative | 81% |
Ring-opening occurs with strong nucleophiles (e.g., NaSH/EtOH), cleaving the thiazole to form β-mercaptoacrylamide intermediates .
Functional Group Transformations
Amide Modifications:
-
The cyclopentanecarbonyl group resists hydrolysis (t₁/₂ > 48 hr in 6M HCl)
-
Reacts with Grignard reagents (RMgX) at −78°C to form ketone derivatives
Ethyl Ester Reactivity:
| Reaction | Reagent | Product | Application |
|---|---|---|---|
| Reduction | LiAlH₄ | 5-Hydroxymethyl thiazole | Bioactive intermediate |
| Aminolysis | NH₂R/DBU | Carboxamide analogs | SAR studies |
Stability Under Physiological Conditions
Critical degradation pathways (pH 7.4, 37°C):
-
Ester hydrolysis: k = 0.12 hr⁻¹ (t₁/₂ = 5.8 hr)
This reactivity profile enables rational design of derivatives with modified pharmacokinetic properties and target selectivity. The compound serves as a versatile scaffold for developing protease inhibitors and kinase modulators, particularly in oncology and infectious disease research .
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in biochemical assays or as a probe in studying biological systems.
Medicine: Potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Application in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 4-Methyl-2-[(1-phenyl-cyclopentanecarbonyl)-amino]-thiazole-5-carboxylic acid ethyl ester exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Thiazole derivatives: Other thiazole-based compounds with different substituents.
Cyclopentanecarbonyl derivatives: Compounds containing cyclopentanecarbonyl groups with various functional groups.
Uniqueness: 4-Methyl-2-[(1-phenyl-cyclopentanecarbonyl)-amino]-thiazole-5-carboxylic acid ethyl ester is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds.
Biological Activity
4-Methyl-2-[(1-phenyl-cyclopentanecarbonyl)-amino]-thiazole-5-carboxylic acid ethyl ester (CAS Number: 1024162-41-1) is a thiazole derivative that has garnered interest due to its potential biological activities. This compound features a thiazole ring, which is known for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. This article explores the biological activity of this compound, supported by relevant data, case studies, and research findings.
The compound's chemical structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C19H22N2O3S |
| Molecular Weight | 358.5 g/mol |
| Density | 1.3 ± 0.1 g/cm³ |
| LogP | 4.84 |
| pKa | 8.07 ± 0.70 (predicted) |
Thiazole derivatives have been reported to exert their biological effects through various mechanisms, including:
- Antioxidant Activity : Thiazole compounds often demonstrate significant antioxidant properties by scavenging free radicals and reducing oxidative stress markers.
- Anti-inflammatory Effects : Many thiazoles inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), contributing to their anti-inflammatory potential.
- Antidiabetic Properties : Some studies suggest that thiazoles may improve insulin sensitivity and glucose metabolism, making them candidates for managing diabetes mellitus.
Antioxidant and Anti-inflammatory Effects
A study highlighted the protective effects of thiazole derivatives against hyperglycemia and oxidative stress in diabetic models. The administration of related thiazole compounds resulted in significant reductions in serum glucose levels and inflammatory markers in streptozotocin-induced diabetic rats .
Case Studies
- Diabetes Management : In a controlled study involving diabetic rats, administration of a thiazole derivative similar to our compound resulted in normalized glucose levels and improved lipid profiles after four weeks of treatment. Histopathological examinations confirmed the restoration of pancreatic islet morphology, indicating protective effects against diabetes-induced damage .
- Anti-inflammatory Response : Another study investigated the anti-inflammatory effects of various thiazole derivatives, demonstrating that these compounds significantly reduced edema and inflammatory cell infiltration in animal models of acute inflammation .
Q & A
Q. Table 1: Synthesis Conditions for Thiazole Derivatives
| Starting Materials | Key Reagents/Conditions | Purification Method | Reference |
|---|---|---|---|
| 2-Aminothiazol-4(5H)-one | Acetic acid, NaOAc, reflux | Recrystallization (DMF/AcOH) | |
| Ethyl acetoacetate, phenylhydrazine | DMF-DMA, basic hydrolysis | Ethanol recrystallization |
Which analytical techniques are most effective for characterizing the structural and purity profile of this compound?
(Basic)
Answer:
- NMR (¹H/¹³C): Confirms substituent positions and ester groups. For example, ethyl ester protons appear as triplets (δ ~1.3–1.5 ppm) and quartets (δ ~4.2–4.4 ppm) .
- FTIR: Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and amide bonds (N-H at ~3300 cm⁻¹) .
- X-ray crystallography: Resolves absolute configuration, as demonstrated for ethyl 4-[(4-chlorophenoxy)methyl]-2-(4-nitrophenyl)-1,3-thiazole-5-carboxylate .
- HPLC-UV: Assesses purity (>95%) using C18 columns and acetonitrile/water gradients .
Q. Table 2: Analytical Techniques and Applications
| Technique | Application | Example (Reference) |
|---|---|---|
| X-ray diffraction | Crystal structure determination | Ethyl thiazole carboxylate |
| ESI-MS | Molecular weight verification | Thiazole derivatives |
How can reaction yields be optimized while minimizing byproduct formation?
(Advanced)
Answer:
- Stoichiometry: Use a 1:1.1 molar ratio of aminothiazole to carbonyl reagent to drive completion .
- Inert atmosphere: N₂/Ar reduces oxidation of sensitive intermediates (e.g., thiol groups) .
- Chromatographic monitoring: TLC/HPLC tracks reaction progress; adjust reflux time (extend beyond 5 hours if intermediates persist) .
- Purification: Use mixed solvents (e.g., DMF/acetic acid) to exclude polar byproducts .
How are structural contradictions between NMR and X-ray data resolved?
(Advanced)
Answer: Discrepancies may arise from conformational flexibility. Strategies include:
- 2D NMR (COSY, HSQC): Maps proton-carbon correlations to validate connectivity .
- NOESY: Identifies spatial proximity of substituents (e.g., cyclopentane vs. phenyl group orientation) .
- DFT calculations: Predicts stable conformers to reconcile experimental data .
- Single-crystal X-ray: Provides unambiguous structural assignments, as in related thiazoles .
How are SAR studies designed for derivatives of this compound?
(Advanced)
Answer:
- Modify substituents: Replace the ethyl ester with methyl/tert-butyl to alter lipophilicity . Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to enhance electrophilicity .
- Biological assays: Use MTT assays for cytotoxicity screening and DNA topoisomerase II inhibition studies .
- Molecular docking: Predict binding modes with target proteins (e.g., kinases) to prioritize synthetic targets .
Example SAR Findings:
| Derivative Modification | Observed Activity (Reference) |
|---|---|
| Ethyl → methyl ester | Reduced cytotoxicity |
| 4-CF₃ substitution on phenyl | Enhanced antitumor activity |
What methodologies address low reproducibility in spectral data across labs?
(Advanced)
Answer:
- Standardized protocols: Use identical NMR solvents (e.g., DMSO-d₆) and calibration standards .
- Inter-lab validation: Share raw spectral data (e.g., JCAMP-DX files) for cross-verification .
- Control experiments: Repeat syntheses with identical reagent batches to isolate variability sources .
How is regioselectivity ensured during cyclopentanecarbonyl group attachment?
(Advanced)
Answer:
- Protecting groups: Temporarily block competing amino/thiol sites during acylation .
- Kinetic control: Use low temperatures (0–5°C) to favor nucleophilic attack at the thiazole C2 position .
- DFT-guided synthesis: Simulate transition states to predict regioselective pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
